molecular formula C21H18N4O3S B2493781 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL CAS No. 1207002-08-1

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

Cat. No.: B2493781
CAS No.: 1207002-08-1
M. Wt: 406.46
InChI Key: UNPBPURJVOLIRM-UHFFFAOYSA-N
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Description

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxadiazole ring, a pyrimidine ring, and various functional groups, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a diketone or a similar precursor.

    Thioether Formation: The thioether linkage can be formed by the reaction of a thiol with a suitable electrophile, such as a halomethyl derivative.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols, amines, and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
  • 2-({[3-(3-Propoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
  • 2-({[3-(3-Butoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

Uniqueness

The uniqueness of 2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-2-27-16-10-6-9-15(11-16)20-24-19(28-25-20)13-29-21-22-17(12-18(26)23-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBPURJVOLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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